![molecular formula C5H5NO3S B1413072 Cyanic 2-ethoxy-2-oxoacetic thioanhydride CAS No. 1311279-10-3](/img/structure/B1413072.png)
Cyanic 2-ethoxy-2-oxoacetic thioanhydride
Overview
Description
Scientific Research Applications
Photosensitizing Characteristics of Cyanine Dyes
Cyanine dyes have been explored for their potential applications in photodynamic therapy, demonstrating photodependent cytotoxicity or antiproliferative effects on HeLa cells. This study highlights the specificity of different cyanine subgroups in inducing biological activity, suggesting the potential of tailored cyanine compounds in medical applications (Delaey et al., 2000).
Sulfur Donors as Antidotes to Cyanide Intoxication
Research into sulfur donors for treating acute cyanide intoxication has led to the synthesis and assessment of compounds with greater lipophilicity than thiosulfate. These studies aim to improve pretreatments against cyanide, demonstrating the significance of chemical structure in the efficacy of antidotes (Baskin et al., 1999).
Detection and Conversion of Cyanide
- A novel amperometric biosensor based on polyphenol oxidase immobilized into Zn-Al layered double hydroxides has been developed for the sensitive detection of cyanide, showcasing the potential of biosensors in environmental and health-related cyanide detection (Shan et al., 2004).
- Studies on the oxidative conversion of thiocyanate to cyanide by oxyhemoglobin under acidic conditions elucidate the biochemical pathways of cyanide metabolism and its implications for health and toxicity management (Seto, 1995).
Health Effects of Cyanidin Compounds
Cyanidin compounds, structurally similar to cyanic derivatives, have demonstrated significant antioxidative and health-promoting effects, suggesting the potential of cyanine-related compounds in dietary and therapeutic applications. For example, cyanidin-3-O-glucoside has been shown to prevent obesity and ameliorate hyperglycemia in mice, highlighting its role in managing diet-related diseases (Tsuda et al., 2003).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-oxo-2-thiocyanatoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-2-9-4(7)5(8)10-3-6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFGVNQKNWXUGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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